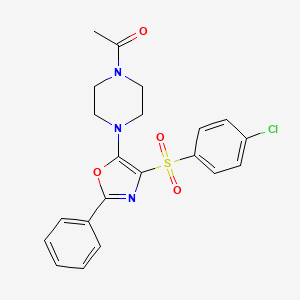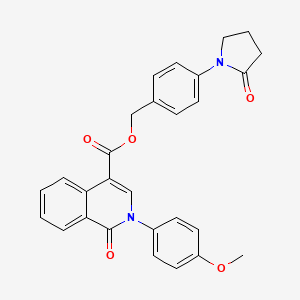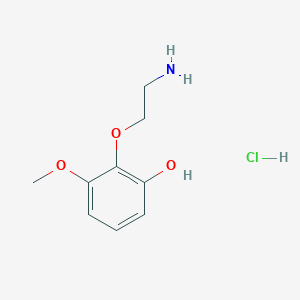
1-(4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)piperazin-1-yl)ethanone” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the compound , has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It includes a piperazine ring, a phenyl group, an oxazole ring, and a sulfonyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .Applications De Recherche Scientifique
Antitumor Activity
A study conducted by Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing piperazine amide moiety and investigated their potential anticancer activities. The compounds were evaluated against MCF-7 breast cancer cells and NIH/3T3 healthy cells, with some showing promising antiproliferative effects, comparing favorably with cisplatin, an effective anticancer drug (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Enzyme Inhibition and Cytotoxic Profile
Abbasi et al. (2019) synthesized a series of compounds through a linear bi-step approach, which were screened against α-glucosidase enzyme. Some of these compounds exhibited considerable inhibitory activity, along with evaluations for hemolytic and cytotoxic profiles, indicating potential therapeutic applications (Abbasi, Khan, Rehman, Siddiqui, Hussain, Shah, Shahid & Khan, 2019).
Antibacterial, Antifungal, and Cytotoxic Activities
Gan, Fang, and Zhou (2010) designed and synthesized a series of azole-containing piperazine derivatives that demonstrated moderate to significant antibacterial and antifungal activities in vitro. One compound, in particular, showed remarkable broad-spectrum antimicrobial efficacy against all tested strains, with activities comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Electrochemical Synthesis
Nematollahi, Momeni, and Khazalpour (2014) reported on the electrochemical syntheses of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, showcasing a method for synthesizing compounds with potential bioactivity through environmentally friendly processes (Nematollahi, Momeni, & Khazalpour, 2014).
Antimicrobial Activity
Tomar, Bhattacharjee, Kamaluddin, & Kumar (2007) synthesized two new series of chalcones and evaluated them for antimicrobial activity. Some derivatives showed promising activity against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, as well as against the fungus Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-15(26)24-11-13-25(14-12-24)21-20(23-19(29-21)16-5-3-2-4-6-16)30(27,28)18-9-7-17(22)8-10-18/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHUOYWZJNDKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride](/img/structure/B2946490.png)
![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2946491.png)
![1-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-N-isopropyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2946492.png)
![8-methoxy-2-(4-methylphenyl)-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2946493.png)
![2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B2946494.png)
![2-[2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B2946495.png)
![4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2946496.png)
![N-(4-chloro-2-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2946497.png)

![2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2946500.png)



